molecular formula C17H19ClS2 B14628776 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene CAS No. 56056-66-7

1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene

Cat. No.: B14628776
CAS No.: 56056-66-7
M. Wt: 322.9 g/mol
InChI Key: CUHWKLOIQAPCSW-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is an organic compound that features a chloromethyl group and two sulfanyl-substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene typically involves multiple steps:

    Formation of the sulfanyl-substituted phenyl ring: This can be achieved by reacting 4-bromothiophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Coupling of the phenyl rings: The sulfanyl-substituted phenyl ring can be coupled with another phenyl ring using a palladium-catalyzed cross-coupling reaction.

    Introduction of the chloromethyl group: The final step involves the chloromethylation of the benzene ring, which can be done using chloromethyl methyl ether and a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride

Major Products

    Substitution Products: Aminomethyl or thiomethyl derivatives

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced benzene derivatives

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfanyl groups are often used as ligands in catalytic reactions.

    Materials Science: Such compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Drug Development:

    Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl groups.

Industry

    Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Material Production: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites.

    Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-2-(phenylsulfanyl)benzene
  • 1-(Chloromethyl)-2-({4-[(methyl)sulfanyl]phenyl}sulfanyl)benzene

Uniqueness

1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

56056-66-7

Molecular Formula

C17H19ClS2

Molecular Weight

322.9 g/mol

IUPAC Name

1-(chloromethyl)-2-[4-(2-methylpropylsulfanyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C17H19ClS2/c1-13(2)12-19-15-7-9-16(10-8-15)20-17-6-4-3-5-14(17)11-18/h3-10,13H,11-12H2,1-2H3

InChI Key

CUHWKLOIQAPCSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)SC2=CC=CC=C2CCl

Origin of Product

United States

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